molecular formula C18H21N5O B2486331 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole CAS No. 1334375-59-5

5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole

Cat. No.: B2486331
CAS No.: 1334375-59-5
M. Wt: 323.4
InChI Key: IUTKCSFCQHIJAQ-UHFFFAOYSA-N
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Description

The compound 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole is a complex organic molecule that features a combination of indole, piperazine, and pyrazole moieties. These structural components are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperazine and pyrazole groups. Common reagents used in these reactions include acyl chlorides , amines , and pyrazole derivatives . The reactions are often carried out under controlled conditions, such as refluxing in organic solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized indole derivatives , reduced alcohols , and substituted pyrazoles .

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole lies in its multi-functional structure , which allows it to interact with a diverse range of biological targets. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1H-indol-5-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c24-18(16-2-3-17-15(14-16)4-6-19-17)22-11-8-21(9-12-22)10-13-23-7-1-5-20-23/h1-7,14,19H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTKCSFCQHIJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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